Methyl 3-aminoazetidine-3-carboxylate hydrochloride
Description
Properties
CAS No. |
1359656-99-7 |
|---|---|
Molecular Formula |
C5H11ClN2O2 |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
methyl 3-aminoazetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-9-4(8)5(6)2-7-3-5;/h7H,2-3,6H2,1H3;1H |
InChI Key |
BPHXTNUWBLFKHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CNC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 1,3-Dihalopropanes with Substituted Amines
Azetidine ring formation via 1,3-dihalopropanes and primary amines is a cornerstone method. In US4966979A , benzhydrylamine reacts with 1-bromo-3-chloropropane in hot organic solvents (e.g., toluene) containing a non-nucleophilic base (e.g., potassium carbonate) to yield N-protected azetidines. For methyl 3-aminoazetidine-3-carboxylate, the propane derivative must carry both a carboxylate ester and a protected amino group at the central carbon.
Reaction Mechanism and Challenges
-
Step 1 : Substituted 1,3-dibromopropane derivatives (e.g., methyl 2-bromo-3-(bromomethyl)propanoate) react with benzylamine to form a bicyclic intermediate.
-
Step 2 : Hydrogenolysis removes the benzyl protecting group, yielding the free amine.
-
Step 3 : Acidification with HCl generates the hydrochloride salt.
Key Data :
Challenges include steric hindrance at the quaternary carbon and competing elimination reactions.
Epoxide Ring-Opening and Functional Group Interconversion
Synthesis via 3-Substituted Epoxides
CN106831523A details a route to 3-hydroxyazetidine hydrochloride using epoxide intermediates. Adapting this method, methyl glycidate (methyl 2,3-epoxypropanoate) undergoes ring-opening with benzaldehyde and ammonia to form an imine intermediate. Hydrolysis in acidic conditions (HCl/isopropanol) yields a chloropropylamine, which cyclizes to form the azetidine ring.
Optimization of Cyclization
-
Base : Potassium carbonate in refluxing isopropanol (70–100°C, 3–10 h) achieves 40–66% yield.
-
Acidification : Ethanol/HCl at 0–5°C precipitates the hydrochloride salt.
Representative Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Epoxide ring-opening | NH, benzaldehyde, 30°C | 50–60 |
| Hydrolysis | HCl, isopropanol, 25°C | 70–80 |
| Cyclization | KCO, reflux | 40–66 |
Direct Amination of Azabicyclo[1.1.0]butane (ABB) Derivatives
ABB as a Precursor for 3-Aminoazetidines
The J-Stage study (Chem. Pharm. Bull. 2008) demonstrates that 1-azabicyclo[1.1.0]butane (ABB) reacts with amines to form 3-aminoazetidines. For carboxylate-containing derivatives, ABB functionalized with a methyl ester at the 3-position reacts with aqueous ammonia under mild conditions.
Reaction Parameters
-
Solvent : Acetonitrile or methanol.
-
Workup : Acidification with HCl isolates the hydrochloride salt.
Example :
| ABB Derivative | Amine | Yield (%) |
|---|---|---|
| Methyl 3-ABB-carboxylate | NH (aq) | 53–65 |
Hydroxyl-to-Amino Group Conversion
Functionalization of 3-Hydroxyazetidine Intermediates
3-Hydroxyazetidine-3-carboxylate (from CN106831523A ) undergoes hydroxyl substitution via:
-
Tosyl chloride activation in dichloromethane with EtN.
-
Nucleophilic displacement with sodium azide (NaN) in DMF.
-
Staudinger reduction to the amine using triphenylphosphine.
Challenges :
-
Low regioselectivity due to ring strain.
-
Competing elimination in polar solvents.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| 1,3-Dihalopropane | Scalable, high purity | Complex intermediate synthesis | 60–70 |
| Epoxide ring-opening | Mild conditions, industrial viability | Multi-step functionalization | 40–66 |
| ABB amination | Direct introduction of amine | Limited substrate availability | 50–65 |
| Hydroxyl substitution | Utilizes established intermediates | Low efficiency, side reactions | 30–45 |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminoazetidine-3-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
Methyl 3-aminoazetidine-3-carboxylate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to participate in reactions that yield biologically active compounds. Notably, it has been utilized in the development of drugs targeting metabolic disorders, including diabetes management through its inhibition of glycogen phosphorylase .
Case Study: Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of human glycogen phosphorylase. This enzyme plays a crucial role in glycogen metabolism, and its inhibition may have therapeutic implications for conditions such as hyperglycemia . Interaction studies have shown favorable binding affinities with specific enzymes, which are essential for understanding the compound's mechanism of action in drug development .
Synthesis of Bioactive Compounds
The compound is extensively used as a building block in organic synthesis, particularly for creating complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it a valuable precursor for synthesizing derivatives with potential therapeutic applications.
In addition to its pharmaceutical applications, this compound is used in biological research to study enzyme interactions and receptor binding. The compound's amino group can form hydrogen bonds with biological molecules, which modulates the activity of enzymes or receptors involved in various biochemical pathways .
Case Study: Binding Affinity Studies
Recent studies have focused on the binding affinity of this compound to specific enzymes involved in metabolic processes. These investigations are crucial for elucidating its pharmacological potential and understanding possible side effects when used therapeutically .
Mechanism of Action
The mechanism of action of Methyl 3-aminoazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Azetidine Carboxylates
a) Methyl 3-Methylazetidine-3-Carboxylate Hydrochloride (CAS: 1114876-08-2)
- Molecular Formula: C₆H₁₂ClNO₂
- Key Difference: A methyl group replaces the amino group at the 3-position.
- Impact: The absence of the amino group reduces its reactivity in nucleophilic substitution or coupling reactions. This derivative is less polar, affecting solubility in aqueous systems compared to the amino-substituted analog .
b) Ethyl Azetidine-3-Carboxylate Hydrochloride (CAS: 405090-31-5)
- Molecular Formula: C₆H₁₂ClNO₂
- Key Difference : Ethyl ester (-COOCH₂CH₃) instead of methyl ester.
- Impact : The longer alkyl chain increases lipophilicity, enhancing membrane permeability in biological systems. However, it may reduce crystallinity and stability under acidic conditions .
c) tert-Butyl Azetidine-3-Carboxylate Hydrochloride (CAS: 53871-08-2)
Azetidine Derivatives with Alternative Substituents
a) 3-Methoxyazetidine Hydrochloride (CAS: 148644-09-1)
- Molecular Formula: C₄H₁₀ClNO
- Key Difference: Methoxy (-OCH₃) instead of amino and ester groups.
- Impact : Lacks sites for further functionalization, limiting its utility in multi-step syntheses. The ether group increases electron density on the ring, altering reactivity in electrophilic substitutions .
b) 3-Fluoro-3-Methylazetidine Hydrochloride (CAS: 1427379-42-7)
Non-Azetidine Analogues
a) Methyl 3-Aminoadamantane-1-Carboxylate Hydrochloride (CAS: 80110-35-6)
- Molecular Formula: C₁₂H₂₀ClNO₂
- Key Difference : Adamantane ring replaces azetidine.
- Impact : The rigid adamantane framework improves thermal stability and lipid solubility, favoring applications in CNS-targeting drugs .
b) Methyl 3-Aminooxane-3-Carboxylate Hydrochloride (CAS: 2344678-63-1)
- Molecular Formula: C₇H₁₄ClNO₃
- Key Difference : Oxane (six-membered oxygen-containing ring) instead of azetidine.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| Methyl 3-aminoazetidine-3-carboxylate HCl | 100202-39-9 | C₅H₁₀ClNO₂ | 151.59 | -NH₂, -COOCH₃ | Drug synthesis, protease inhibitors |
| Ethyl azetidine-3-carboxylate HCl | 405090-31-5 | C₆H₁₂ClNO₂ | 165.62 | -COOCH₂CH₃ | Lipophilic prodrugs |
| 3-Fluoro-3-methylazetidine HCl | 1427379-42-7 | C₄H₈ClFN | 132.56 | -F, -CH₃ | Medicinal chemistry |
| Methyl 3-aminoadamantane-1-carboxylate HCl | 80110-35-6 | C₁₂H₂₀ClNO₂ | 245.75 | Adamantane core | CNS therapeutics |
Biological Activity
Methyl 3-aminoazetidine-3-carboxylate hydrochloride is a chemical compound that has garnered attention due to its significant biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a four-membered nitrogen-containing heterocycle known as an azetidine ring. The compound has the molecular formula C6H10ClN2O2 and a molecular weight of approximately 166.61 g/mol. Its structure includes an amino group and a carboxylate ester, which contribute to its reactivity and biological potential.
Research indicates that this compound primarily acts as an inhibitor of human glycogen phosphorylase , an enzyme critical for glycogen metabolism. This inhibition is particularly relevant for managing conditions such as hyperglycemia and diabetes. The compound's ability to interact with specific enzymes suggests it may modulate various biological processes, although the exact pathways are still under investigation.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : It has been shown to inhibit glycogen phosphorylase, which may help in controlling blood sugar levels.
- Potential Antitumor Activity : Preliminary studies suggest that derivatives of azetidine compounds may exhibit antitumor properties by affecting cell proliferation mechanisms .
- Cell Membrane Permeability : Research indicates that modifications to the carboxylate group can enhance cellular uptake, thereby increasing the compound's effectiveness against cancer cells.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds, highlighting their unique features and biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl azetidine-3-carboxylate hydrochloride | C6H10ClN2O2 | Similar azetidine structure; used in metabolic studies |
| Methyl 1-Boc-azetidine-3-carboxylate | C7H12ClN2O2 | Contains a Boc protecting group; stability in reactions |
| Tert-butyl 3-aminoazetidine-1-carboxylate | C8H16N2O2 | Offers different solubility properties; used for similar applications |
This compound stands out due to its unique combination of functional groups, which enhances its reactivity compared to other similar compounds.
Case Studies and Research Findings
-
Glycogen Phosphorylase Inhibition :
- A study demonstrated that this compound effectively inhibits glycogen phosphorylase with an IC50 value indicative of its potency against this target enzyme. This suggests potential therapeutic applications in diabetes management.
- Antitumor Activity :
Q & A
Q. What are the standard protocols for synthesizing Methyl 3-aminoazetidine-3-carboxylate hydrochloride in academic settings?
The synthesis typically involves a multi-step process, starting with the reaction of azetidine-3-carboxylic acid derivatives with methanol under acidic conditions. Key steps include:
- Acid-catalyzed esterification : Reacting 3-aminoazetidine-3-carboxylic acid with methanol in the presence of hydrochloric acid.
- Temperature control : Maintaining reaction temperatures between 0–5°C to prevent side reactions (e.g., ring-opening of the azetidine moiety) .
- Purification : Isolation via vacuum filtration and recrystallization using polar aprotic solvents like ethanol or acetonitrile .
Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining to detect free amine groups, ensuring complete conversion .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 210 nm to assess purity (>98%) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (151.59 g/mol) via [M+H]⁺ peak at m/z 152 .
Validation Note : Cross-reference melting point data (reported range: 180–185°C) with literature to verify crystallinity .
Advanced Research Questions
Q. How can researchers optimize the molar ratio of reactants to improve the yield of this compound while minimizing by-products?
- Methanol-to-acid ratio : A 3:1 molar ratio of methanol to 3-aminoazetidine-3-carboxylic acid maximizes esterification efficiency while minimizing hydrolysis .
- Catalyst optimization : Use 1.2 equivalents of HCl to protonate the amine group, preventing unwanted nucleophilic side reactions .
- By-product mitigation : Introduce azeotropic distillation with toluene to remove water, shifting equilibrium toward ester formation .
Case Study : A 2023 study reported a 78% yield increase by coupling Dean-Stark traps to remove water during reflux .
Q. What strategies are recommended for resolving discrepancies in reported solubility profiles of this compound across different solvent systems?
- Solvent screening : Test solubility in DMSO, methanol, and PBS (pH 7.4) at 25°C. Hydrochloride salts typically exhibit higher aqueous solubility (>50 mg/mL) due to ionic dissociation .
- pH-dependent studies : Adjust solution pH (2–10) to assess stability; the compound may precipitate in alkaline conditions due to freebase formation .
- Controlled experiments : Replicate literature protocols exactly (e.g., solvent grade, temperature) to isolate variables causing discrepancies .
Data Reconciliation Example : If solubility in DMSO varies, verify hygroscopic solvent purity via Karl Fischer titration .
Q. How can researchers analyze and address unexpected by-products in the synthesis of this compound?
- LC-MS profiling : Identify by-products (e.g., ring-opened derivatives or dimerization products) using high-resolution MS .
- Mechanistic studies : Conduct kinetic experiments under varying temperatures to determine if by-products arise from thermal degradation .
- Process adjustments : Introduce inert atmospheres (N₂/Ar) to prevent oxidation of the azetidine ring during synthesis .
Example : A 2024 study attributed a 15% impurity to residual water in methanol; switching to anhydrous solvents reduced impurities to <2% .
Q. What role does this compound play in medicinal chemistry research, particularly in drug design?
- Scaffold for protease inhibitors : The azetidine ring’s constrained geometry mimics peptide bonds, making it a candidate for inhibiting enzymes like MMP-3 or viral proteases .
- Bioisostere applications : Replace piperidine or pyrrolidine moieties in lead compounds to improve metabolic stability and reduce off-target effects .
Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins before synthesizing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
